molecular formula C17H19ClO5 B11152965 ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11152965
M. Wt: 338.8 g/mol
InChI Key: OVOIJDBBDPVYPD-UHFFFAOYSA-N
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Description

Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a chromene-based derivative with the molecular formula C₁₇H₁₉ClO₅ and an average molecular weight of 338.784 g/mol . Its systematic IUPAC name is ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate, and it is registered under multiple identifiers, including ChemSpider ID 2374818 and MDL number 304877-87-0 . The compound features a chromen-2-one core substituted with chloro, methyl, and propyl groups at positions 6, 4, and 3, respectively, and an ethoxyacetate moiety at position 5.

Chromene derivatives are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The structural complexity of this compound, particularly its substituents, influences its physicochemical and pharmacological behavior.

Properties

Molecular Formula

C17H19ClO5

Molecular Weight

338.8 g/mol

IUPAC Name

ethyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C17H19ClO5/c1-4-6-11-10(3)12-7-13(18)15(8-14(12)23-17(11)20)22-9-16(19)21-5-2/h7-8H,4-6,9H2,1-3H3

InChI Key

OVOIJDBBDPVYPD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OCC)Cl)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation

This reaction couples a substituted resorcinol derivative with a β-keto ester under acidic conditions. For the target compound, the ideal starting materials are:

  • Resorcinol derivative : 5-chloro-3-propyl-4-methylresorcinol

  • β-keto ester : Ethyl acetoacetate (contributing the 4-methyl group)

Reaction Conditions :

ComponentQuantitySolventCatalystTemperatureTimeYield
5-Chloro-3-propyl-4-methylresorcinol10 mmolConc. H₂SO₄H₂SO₄80°C4 h65%
Ethyl acetoacetate12 mmol-----

Mechanism :

  • Protonation of the β-keto ester’s carbonyl group.

  • Electrophilic attack by the resorcinol’s hydroxyl groups.

  • Cyclization and dehydration to form the coumarin scaffold.

Challenges :

  • Limited commercial availability of substituted resorcinols.

  • Competing side reactions (e.g., over-chlorination).

Post-Synthetic Functionalization

If the Pechmann route is impractical, substituents are introduced sequentially:

Chlorination at Position 6

Method : Electrophilic chlorination using N-chlorosuccinimide (NCS).

ReagentSolventTemperatureTimeYield
NCS (1.2 eq)CHCl₃25°C2 h78%

Methylation at Position 4

Method : Friedel-Crafts alkylation with methyl iodide.

ReagentCatalystSolventTemperatureYield
CH₃I (1.5 eq)AlCl₃DCM0°C → 25°C62%

Propylation at Position 3

Method : Nucleophilic aromatic substitution with propyl bromide.

ReagentBaseSolventTemperatureYield
C₃H₇Br (2 eq)K₂CO₃DMF80°C55%

Introduction of the Ethoxy Acetate Group

The 7-hydroxy group of the coumarin core is alkylated with ethyl chloroacetate via a Williamson ether synthesis .

Reaction Optimization

Standard Conditions :

ComponentQuantitySolventBaseTemperatureTimeYield
7-Hydroxycoumarin core10 mmolAcetoneK₂CO₃ (3 eq)Reflux12 h82%
Ethyl chloroacetate15 mmol-----

Mechanism :

  • Deprotonation of the 7-hydroxy group by K₂CO₃.

  • Nucleophilic attack on ethyl chloroacetate’s CH₂ group.

  • Displacement of chloride to form the ether linkage.

Alternative Conditions :

ComponentSolventBaseTemperatureYield
Ethyl bromoacetateDMFNaH60°C75%

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:4).

  • Recrystallization from ethanol/water.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Pechmann condensationOne-pot synthesis; fewer stepsRequires specialized resorcinol60–70%
Post-synthetic modificationFlexible; uses commercial intermediatesMultiple steps; lower yields50–65%
Williamson ether synthesisHigh efficiency; scalableSensitive to moisture75–85%

Industrial Scalability Considerations

  • Catalyst Recycling : K₂CO₃ can be recovered via filtration and reused.

  • Solvent Choice : Acetone is preferred over DMF for lower toxicity.

  • Cost Drivers : Ethyl chloroacetate (~$50/mol) and substituted resorcinols (~$200/mol).

Emerging Techniques

  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h with comparable yields.

  • Flow chemistry : Enables continuous production with 90% conversion efficiency.

Challenges and Solutions

ChallengeSolution
Low regioselectivityUse directing groups (e.g., -NO₂)
Poor alkylation yieldsSwitch to phase-transfer catalysts
Impurity formationGradient column chromatography

Chemical Reactions Analysis

Types of Reactions

Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the inhibition of specific signaling pathways that promote tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study : In a study published in Phytotherapy Research, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Agricultural Applications

1. Pesticide Development
Due to its bioactive properties, this compound is being explored as a potential pesticide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing environmentally friendly pest control agents.

Data Table: Efficacy of this compound as a Pesticide

Pest SpeciesConcentration (mg/L)Mortality Rate (%)Reference
Aphids10085
Whiteflies20090
Spider Mites15080

Materials Science

1. Synthesis of Novel Polymers
The compound can be utilized as a monomer for synthesizing novel polymers with specific properties. Its unique structure allows for the incorporation of functional groups that enhance the material's mechanical and thermal stability.

Case Study : Research published in Polymer Science highlighted the use of ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yloxy]acetate in creating biodegradable polymers with improved tensile strength and elasticity .

Mechanism of Action

The mechanism of action of ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate and related chromene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Acceptors Reference
This compound C₁₇H₁₉ClO₅ 338.78 Cl (C6), CH₃ (C4), C₃H₇ (C3), ethoxyacetate (C7) 3.8* 5
Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate C₁₆H₁₆O₇ 320.30 OCHO (C6), OCH₃ (C5), CH₃ (C2), ethoxyacetate (C7) 2.1 7
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate C₂₃H₁₈O₈ 422.40 OCH₃ (C7, chromene A), 2-oxo (chromene B), ethoxyacetate (bridged position) 3.3 8
2-[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid C₁₅H₁₄O₄ 258.28 C₄H₉ (C4), CH₃ (C7), carboxylic acid (C5) 3.5 4

*Estimated based on structural similarity to compounds in .

Key Observations:

Substituent Effects on Lipophilicity :

  • The chloro and propyl groups in the target compound increase its lipophilicity (XLogP3 ~3.8) compared to derivatives with polar substituents like formyl (XLogP3 ~2.1 in ). This suggests enhanced membrane permeability, which is critical for bioavailability .
  • The dimeric chromene derivative (C₂₃H₁₈O₈) in has a higher molecular weight (422.4 g/mol) and XLogP3 (3.3), but its extended conjugated system may reduce solubility.

Hydrogen Bonding Capacity :

  • The ethoxyacetate group in the target compound contributes to five hydrogen bond acceptors, fewer than the formyl- and methoxy-substituted derivative in (seven acceptors). This impacts interactions with biological targets like enzymes or receptors.
Comparison with Other Derivatives:
  • Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate : Requires sequential formylation and methoxylation, increasing synthetic complexity.
  • Dimeric Chromene Derivative : Involves cross-coupling of two chromene units, necessitating stringent stoichiometric control.

Software and Analytical Tools for Structural Analysis

Key programs cited in the evidence for characterizing chromene derivatives include:

  • SHELXL : Used for refining crystal structures, particularly for resolving substituent conformations.
  • Mercury CSD : Visualizes intermolecular interactions (e.g., π-stacking in dimeric chromenes ).
  • WinGX/ORTEP : Generates thermal ellipsoid models to assess steric effects of substituents like propyl or butyl groups.

Biological Activity

Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate, also known by its CAS number 304877-87-0, is a compound belonging to the class of coumarins. This article explores its biological activity, including pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClO5, with a molecular weight of 348.79 g/mol. The compound features a coumarin backbone, which is known for various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research has shown that coumarin derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

Study ReferenceIC50 Value (µM)Mechanism
12.5Free radical scavenging
15.0Metal chelation

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.

Study ReferenceCytokine InhibitionConcentration (µM)
IL-610
TNF-alpha20

3. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

Case Study 1: Antioxidant Efficacy in Neuroprotection
A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced neuronal cell death and oxidative markers compared to controls.

Case Study 2: Anti-inflammatory Action in Animal Models
In an animal model of arthritis, administration of this compound resulted in a marked reduction of paw swelling and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases.

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